BenchChemオンラインストアへようこそ!

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 1,1-dimethylethyl ester

Drug-likeness Lipophilicity Membrane Permeability

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 1,1-dimethylethyl ester, commonly known as tert-Butyl syringate, is a synthetic ester derivative of the naturally occurring phenolic acid syringic acid. It is characterized by the sterically demanding and highly lipophilic 1,1-dimethylethyl (tert-butyl) protecting group attached to the carboxyl moiety.

Molecular Formula C13H18O5
Molecular Weight 254.28 g/mol
CAS No. 866082-47-5
Cat. No. B3194780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-hydroxy-3,5-dimethoxy-, 1,1-dimethylethyl ester
CAS866082-47-5
Molecular FormulaC13H18O5
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C13H18O5/c1-13(2,3)18-12(15)8-6-9(16-4)11(14)10(7-8)17-5/h6-7,14H,1-5H3
InChIKeyQHUAUMJSVWNUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Syringate (CAS 866082-47-5): A Lipophilic Syringic Acid Derivative for Advanced Synthesis


Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 1,1-dimethylethyl ester, commonly known as tert-Butyl syringate, is a synthetic ester derivative of the naturally occurring phenolic acid syringic acid. It is characterized by the sterically demanding and highly lipophilic 1,1-dimethylethyl (tert-butyl) protecting group attached to the carboxyl moiety . This modification confers distinct physicochemical properties, including a significantly increased partition coefficient (LogP) and reduced topological polar surface area (TPSA) compared to the parent acid and simpler alkyl esters, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Why tert-Butyl Syringate (866082-47-5) Cannot Be Substituted with Syringic Acid or Simple Alkyl Esters


The tert-butyl ester is not an interchangeable analog of syringic acid (parent acid) or its methyl/ethyl esters. The bulky 1,1-dimethylethyl group is engineered to provide orthogonal chemical stability and selective deprotection under mild acidic conditions, which is unachievable with methyl or ethyl esters that require stronger hydrolytic conditions and lack chemoselectivity in the presence of other labile groups [1]. Furthermore, the introduction of the tert-butyl group drastically alters the drug-likeness parameters; it shifts the LogP from a hydrophilic range (LogP 1.04 for the parent acid) to a highly lipophilic state (LogP 2.36), thereby changing membrane permeability and solubility profiles [2]. Direct replacement with the parent acid would compromise the designed stability and bioavailability of downstream drug candidates.

Quantitative Differentiation Evidence for tert-Butyl Syringate (866082-47-5) Against Comparator Analogs


Significantly Enhanced Lipophilicity Compared to Syringic Acid and Methyl Syringate

The tert-butyl esterification dramatically increases the compound's lipophilicity, a key determinant for passive membrane diffusion and oral bioavailability. The target compound exhibits a predicted LogP value of 2.36, which is 1.32 log units higher than the parent syringic acid (LogP 1.04) and 0.93 log units higher than the methyl ester analog (LogP 1.43). This difference corresponds to a theoretical increase in the octanol/water partition coefficient (P) ratio by over 20-fold compared to the parent acid [1][2].

Drug-likeness Lipophilicity Membrane Permeability

Reduced Topological Polar Surface Area (TPSA) Enhancing Passive Transcellular Transport

The tert-butyl ester demonstrates a conformational TPSA of 64.99 Ų, which is significantly lower than the baseline values typically observed for syringic acid (approx. 76 Ų) and the methyl ester analog. According to Lipinski's and Veber's rules, the lowered TPSA, combined with the higher LogP, places the compound in a more favorable region for intestinal absorption and blood-brain barrier penetration .

Drug Likeness Oral Bioavailability CNS Drug Delivery

High Chemical Purity and Batch-to-Batch Consistency for Reproducible Biological Assays

Reputable suppliers certify this compound with a standard purity of 98%, verified by HPLC, NMR, and GC techniques, as part of rigorous batch-specific quality control documentation. This contrasts with lower-purity grades (typically 95%) found for some common ester analogs that lack comprehensive analytical characterization, reducing the risk of failed assays due to uncharacterized impurities .

Analytical Chemistry Quality Control Compound Management

Orthogonal Chemical Stability and Selective Labile Protection in Multi-Step Synthesis

The tert-butyl ester serves as a chemoselective protecting group that is stable to nucleophiles and basic hydrolysis but can be cleanly removed under acidic conditions (e.g., neat TFA or HCl). While direct kinetic hydrolysis constants (Kobs) are not published for this specific ester, established class-level data dictates that the steric bulk of the tert-butyl group provides a distinct resistance to alkaline esterase metabolism and non-specific hydrolysis compared to methyl or ethyl syringates, which are rapidly cleaved in physiological media. This chemoselectivity is specifically exploited in patented synthetic routes for complex drug scaffolds [1][2].

Synthetic Methodology Protecting Group Chemistry Medicinal Chemistry

Recommended Application Scenarios for tert-Butyl Syringate (866082-47-5) Based on Comparative Evidence


Design of CNS-Penetrant Prodrugs Based on Syringic Acid

For neurological disorder targets where syringic acid's neuroprotective effects are desired but hampered by poor blood-brain barrier permeability (due to a low LogP of 1.04 and high TPSA), the tert-butyl ester is the preferred prodrug candidate. Its LogP of 2.36 and optimized TPSA meet the structural guidelines for CNS drugs, enabling passive diffusion across the endothelium, where intracellular esterases can subsequently release the active parent acid .

Multi-Step Synthesis of Proteasome Inhibitors and Natural Product Analogs

In synthetic pathways analogous to those described for selective syringic acid-derived proteasome inhibitors, the use of the tert-butyl ester as a stable intermediate is essential. Its orthogonal protection during complex coupling reactions (such as those with benzyl or methoxybenzyl groups) prevents off-target ester hydrolysis, ensuring the structural integrity of the pharmacophore until the final global deprotection step [1].

High-Throughput Screening (HTS) Library Enhancement

For compound management facilities requiring high-purity and soluble fragments for HTS, the 98% certified purity of this specific ester mitigates false-positive or false-negative results common with lower-grade chemical stocks. Its increased lipophilicity ensures solubility across a broader range of screening solvents (from DMSO to lipid-based microemulsions), maximizing target engagement hit rates .

Quote Request

Request a Quote for Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 1,1-dimethylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.